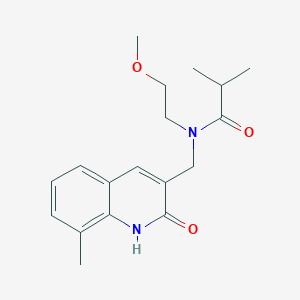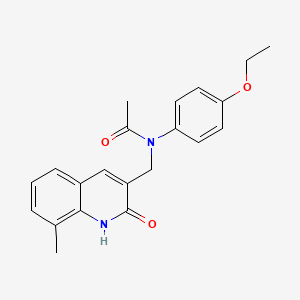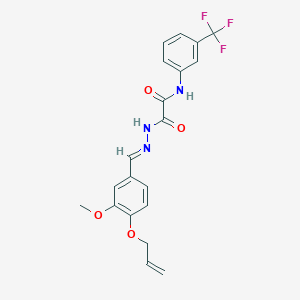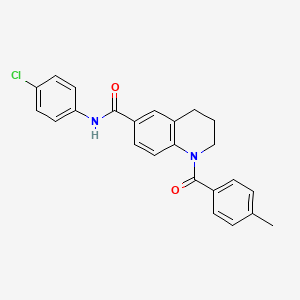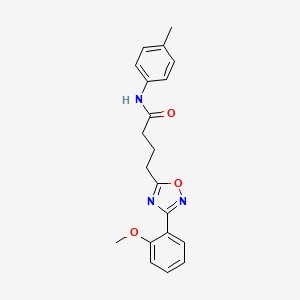
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. This compound is an oxadiazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation and immune response. This compound inhibits the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the levels of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and cyclooxygenase-2 (COX-2). It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide is its high potency and selectivity towards the NF-κB pathway. However, its limitations include its poor solubility in water and low bioavailability, which may affect its pharmacokinetic properties.
Orientations Futures
There are several potential future directions for the research on 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can protect neurons from oxidative stress and reduce neuroinflammation, making it a potential candidate for neuroprotection. Another potential direction is its use as a chemotherapeutic agent against cancer. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.
In conclusion, this compound is a promising compound that has potential applications in various areas of medicine and pharmacology. Its mechanism of action involves the inhibition of the NF-κB pathway, which makes it a potential candidate for the treatment of inflammatory and neurodegenerative diseases, as well as cancer. However, further research is needed to explore its pharmacokinetic properties and potential side effects.
Méthodes De Synthèse
The synthesis of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been achieved through different synthetic routes. One of the most common methods involves the reaction of p-tolylbutanamine with 2-methoxybenzoyl chloride in the presence of sodium hydroxide and triethylamine. The resulting product is then treated with hydrazine hydrate and acetic anhydride to form the oxadiazole ring.
Applications De Recherche Scientifique
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been studied for its potential use as a therapeutic agent in various diseases. One of the significant areas of research is its anti-inflammatory activity. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-10-12-15(13-11-14)21-18(24)8-5-9-19-22-20(23-26-19)16-6-3-4-7-17(16)25-2/h3-4,6-7,10-13H,5,8-9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNBRMRHDJZBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide](/img/structure/B7701180.png)
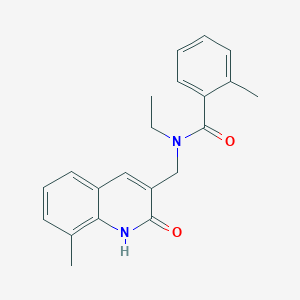

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7701189.png)
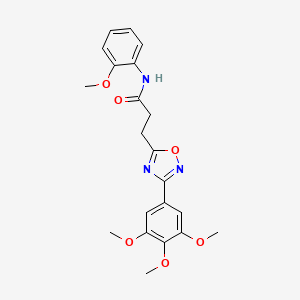
![2-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701211.png)
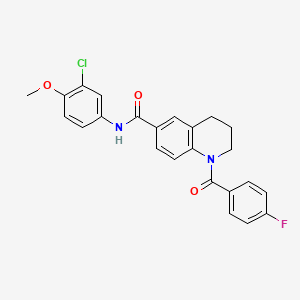


![N-cyclopropyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7701237.png)
